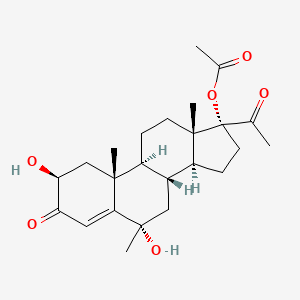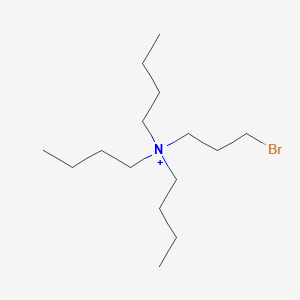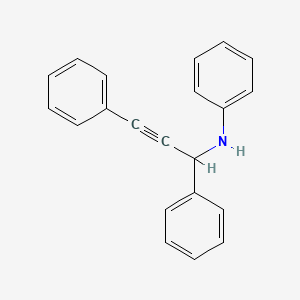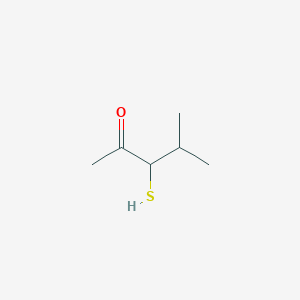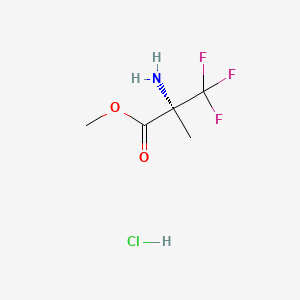
N-Hydroxyacetimidamide-2,2,2-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyacetimidamide-2,2,2-D3 is a deuterated derivative of N-Hydroxyacetimidamide, a compound known for its applications in organic synthesis and medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxyacetimidamide-2,2,2-D3 can be synthesized through a multi-step process starting from deuterated acetic acid. The general synthetic route involves the following steps:
Formation of Deuterated Acetohydroxamic Acid: Deuterated acetic acid is reacted with hydroxylamine to form deuterated acetohydroxamic acid.
Conversion to this compound: The deuterated acetohydroxamic acid is then treated with ammonia or an amine under dehydrating conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxyacetimidamide-2,2,2-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
Nitriles: Formed through oxidation.
Primary Amines: Resulting from reduction.
Substituted Amidoximes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-Hydroxyacetimidamide-2,2,2-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential as a prodrug and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Hydroxyacetimidamide-2,2,2-D3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound may participate in metabolic pathways, influencing biochemical reactions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyacetimidamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.
N-Hydroxyethanimidamide: Another related compound with similar chemical properties.
Uniqueness
N-Hydroxyacetimidamide-2,2,2-D3 is unique due to its deuterium content, which provides advantages in research applications, such as increased stability and the ability to trace the compound in complex biological systems.
Propriétés
Numéro CAS |
1243306-75-3 |
|---|---|
Formule moléculaire |
C2H6N2O |
Poids moléculaire |
77.10 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)/i1D3 |
Clé InChI |
AEXITZJSLGALNH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=NO)N |
SMILES canonique |
CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
